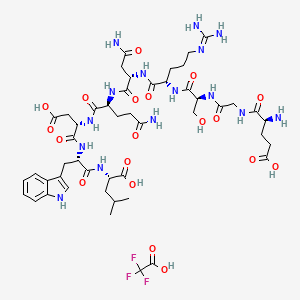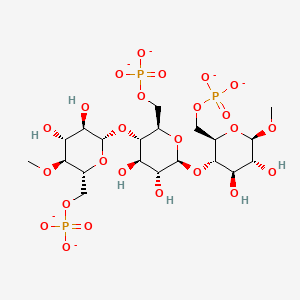
Calcibind
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcibind, also known as sodium cellulose phosphate, is a compound primarily used to prevent the formation of calcium-containing kidney stones. It is particularly useful for patients whose bodies absorb excessive calcium from their food. This compound works by binding with calcium and other minerals in food, preventing them from reaching the kidneys where stones can form .
准备方法
Synthetic Routes and Reaction Conditions
Calcibind is synthesized through the phosphorylation of cellulose. The process involves treating cellulose with phosphoric acid or its derivatives under controlled conditions. The reaction typically occurs in an aqueous medium, and the pH is carefully monitored to ensure optimal phosphorylation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where cellulose is treated with phosphoric acid. The reaction is carried out at elevated temperatures to enhance the rate of phosphorylation. The product is then purified, dried, and packaged for medical use .
化学反应分析
Types of Reactions
Calcibind undergoes several types of chemical reactions, including:
Ion-exchange reactions: this compound acts as an ion-exchange resin, binding with calcium ions in the gastrointestinal tract.
Complexation reactions: It forms complexes with calcium and other divalent cations, preventing their absorption.
Common Reagents and Conditions
The primary reagent involved in the synthesis of this compound is phosphoric acid. The reaction conditions include maintaining a specific pH and temperature to ensure efficient phosphorylation of cellulose.
Major Products Formed
The major product formed from the reaction is sodium cellulose phosphate, which is the active ingredient in this compound. This compound effectively binds with calcium ions, reducing their absorption and preventing kidney stone formation .
科学研究应用
Calcibind has a wide range of scientific research applications, including:
Chemistry: Used as an ion-exchange resin in various chemical processes.
Biology: Studied for its role in calcium metabolism and its effects on cellular functions.
Medicine: Primarily used to prevent kidney stones and treat hypercalcemia and hypercalciuria.
Industry: Utilized in the production of calcium-free products and as a stabilizer in certain formulations
作用机制
Calcibind exerts its effects by binding strongly to calcium ions in the gastrointestinal tract. This binding prevents calcium from being absorbed into the bloodstream, thereby reducing the risk of kidney stone formation. The compound also binds with other divalent cations like magnesium, which can lead to their depletion in the body .
相似化合物的比较
Similar Compounds
Calcium acetate: Used to control hyperphosphatemia in patients with chronic kidney disease.
Calcium carbonate: Commonly used as a calcium supplement and antacid.
Calcium citrate: Another calcium supplement that is more easily absorbed than calcium carbonate.
Uniqueness of Calcibind
This compound is unique in its ability to bind with calcium ions and prevent their absorption, making it particularly effective in preventing kidney stones. Unlike other calcium-binding agents, this compound also binds with other divalent cations, which can have additional therapeutic effects .
属性
分子式 |
C20H33O25P3-6 |
|---|---|
分子量 |
766.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-3-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-(phosphonatooxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-methoxy-2-(phosphonatooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H39O25P3/c1-36-15-6(3-38-46(27,28)29)42-19(13(25)9(15)21)45-17-8(5-40-48(33,34)35)43-20(14(26)11(17)23)44-16-7(4-39-47(30,31)32)41-18(37-2)12(24)10(16)22/h6-26H,3-5H2,1-2H3,(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)/p-6/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+/m1/s1 |
InChI 键 |
OPGGJVPVXZGUFD-DZWSDULXSA-H |
手性 SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OC)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-] |
规范 SMILES |
COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane](/img/structure/B10828486.png)

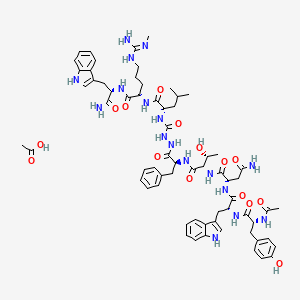
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828509.png)
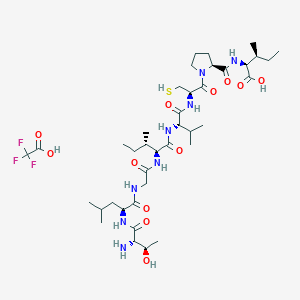
![ethyl 3-[[(5S)-6-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-(propan-2-ylamino)propan-2-yl]amino]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]carbamothioylamino]propanoate](/img/structure/B10828514.png)
![3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B10828524.png)

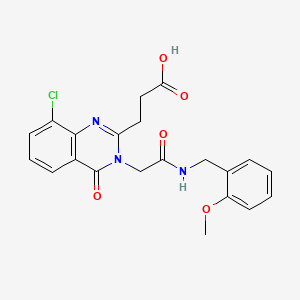
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10828540.png)

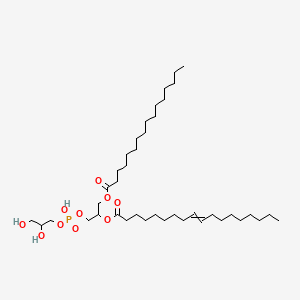
![[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828546.png)
